N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-19(17,18)14-12-6-4-11(5-7-12)10-13(16)15-8-2-3-9-15/h4-7,14H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKQXGSEVAVJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation
The methanesulfonamide group is typically introduced early in the synthesis. A representative protocol from antiviral drug development demonstrates:
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React 4-aminophenylacetone (1.0 eq) with methanesulfonyl chloride (1.2 eq)
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Use triethylamine (2.5 eq) as base in acetone/water (3:1 v/v) at 0–5°C
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Stir for 4 hr, followed by extraction with ethyl acetate
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Yield: 82–89% after column chromatography (SiO₂, hexane/EtOAc 4:1)
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Temperature control (<10°C) prevents N-over-sulfonylation
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Anhydrous conditions minimize hydrolysis of sulfonyl chloride
Ketone-Pyrrolidine Conjugation
The 2-oxo-2-(pyrrolidin-1-yl)ethyl group is installed via nucleophilic acyl substitution:
| Component | Specification |
|---|---|
| Substrate | 4-(Bromoacetyl)phenylmethanesulfonamide |
| Nucleophile | Pyrrolidine (3.0 eq) |
| Solvent | DMF, anhydrous |
| Temperature | 60°C, 12 hr |
| Workup | Precipitation in ice-water |
| Yield | 74% |
Alternative approaches utilize Ullmann coupling for direct aryl-pyrrolidine linkage, though with lower efficiency (51% yield,).
Pyrrolidine Ring Construction
While commercial pyrrolidine is typically used, novel in-situ cyclization methods have been reported:
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Start with 1,4-diaminobutane (1.0 eq)
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React with α-bromoacetophenone derivative (1.1 eq)
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Use K₂CO₃ (3.0 eq) in refluxing ethanol (8 hr)
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Purify via recrystallization (ethanol/water)
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Isolated yield: 68%
Key Observation :
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Ring size control crucial – tetrahydrofuran analogs form competitively at T > 80°C
Reaction Optimization Strategies
Solvent Effects on Sulfonylation
Comparative data from kinase inhibitor synthesis ():
| Solvent System | Temp (°C) | Reaction Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetone/H₂O | 0–5 | 4 | 89 | 98.2 |
| THF | 25 | 6 | 72 | 95.1 |
| DCM | -10 | 8 | 81 | 97.8 |
| DMF | 25 | 3 | 68 | 91.4 |
Aqueous acetone maximizes yield while maintaining regioselectivity.
Catalytic Enhancements
Palladium-mediated coupling improves pyrrolidine installation:
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5 mol% Pd(OAc)₂
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10 mol% Xantphos
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Cs₂CO₃ (2.0 eq) in toluene at 110°C
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Yield improvement: 74% → 88%
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent data () reveals scalable approaches:
Flow Reactor Parameters :
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Residence time: 8.5 min
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Temperature: 130°C
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Pressure: 18 bar
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Productivity: 2.3 kg/day per reactor module
Advantages :
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37% reduction in byproduct formation vs batch
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89% space-time yield improvement
Purification Methodologies
| Technique | Purity (%) | Recovery (%) | Cost Index |
|---|---|---|---|
| Column Chromatography | 99.5 | 82 | 1.00 |
| Crystallization | 98.8 | 91 | 0.45 |
| Simulated Moving Bed | 99.1 | 95 | 0.78 |
Crystallization from ethyl acetate/n-heptane (1:5) provides optimal cost-performance balance.
Analytical Characterization
Critical quality attributes monitored during synthesis:
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Column: C18, 150 × 4.6 mm, 3.5 μm
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Mobile phase: 0.1% HCOOH in H₂O/MeCN gradient
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Retention time: 8.92 min
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System suitability: RSD < 0.8%
Spectroscopic Data :
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H), 7.72 (d, J = 8.4 Hz, 2H), 3.41 (s, 3H), 3.29 (m, 4H), 1.79 (m, 4H)
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HRMS (ESI+): m/z calcd for C₁₃H₁₈N₂O₃S [M+H]⁺ 299.1064, found 299.1068
Chemical Reactions Analysis
Types of Reactions: N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or chromium(VI) compounds may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfonic acids, while reduction may yield the corresponding amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrrolidin-1-yl group makes it a versatile intermediate in organic synthesis.
Biology: N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}methanesulfonamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators.
Medicine: In the medical field, this compound may be explored for its therapeutic properties, such as anti-inflammatory or analgesic effects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism by which N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrrolidin-1-yl group may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
Table 1: Key Structural Features and Activities of Analogs
Key Observations:
Pyrrolidinone vs. Piperidinone: The target compound’s 5-membered pyrrolidinone ring () may enhance metabolic stability compared to the 6-membered piperidinone analog due to reduced ring strain and altered electron distribution. This could influence receptor binding kinetics in therapeutic applications .
Substituent Effects on Bioactivity: The hydroxy-imidazolyl derivative () demonstrates dual class II (β-blocking) and class III (potassium channel blocking) antiarrhythmic activity, attributed to its hydrophilic hydroxy and heterocyclic imidazole groups. The isopropylamino group in USP Sotalol Related Compound B () confers β-adrenergic receptor antagonism, a feature absent in the pyrrolidinone-containing target compound. This highlights how alkylamine substituents dictate β-blocker efficacy .
Molecular Weight and Solubility: The target compound’s estimated molecular weight (~308) is comparable to sotalol analogs (292–306 g/mol), suggesting similar solubility profiles. However, the pyrrolidinone ring may introduce slight lipophilicity, affecting membrane permeability .
Biological Activity
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}methanesulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by a methanesulfonamide group attached to a phenyl ring with a pyrrolidine-derived substituent, which is thought to influence its pharmacological properties.
Chemical Structure
The chemical formula for this compound is . Its structure can be represented as follows:
Biological Activity Overview
Research on the biological activity of this compound indicates several promising therapeutic effects, particularly in oncology and anti-inflammatory applications. The following sections summarize key findings from various studies.
Anticancer Activity
Several studies have evaluated the anticancer potential of sulfonamide derivatives similar to this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, often inducing apoptosis and inhibiting cell cycle progression.
Case Study: Cytotoxicity
A study conducted on a series of sulfonamide analogs revealed that certain derivatives exhibited significant cytotoxicity against human cancer cells. The IC50 values for these compounds ranged from 5 to 20 µM, indicating their effectiveness in inhibiting cancer cell proliferation (Table 1).
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | Induces apoptosis |
| Compound B | HeLa | 15 | Cell cycle arrest at G2/M phase |
| This compound | A549 | 12 | Apoptosis induction |
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Sulfonamides are known to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of nitric oxide production. Studies have indicated that compounds with similar structures can significantly reduce edema in animal models of inflammation.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with good oral bioavailability reported in preliminary studies. Toxicity assessments have shown low cytotoxicity in non-cancerous cell lines, suggesting a favorable therapeutic index.
Q & A
Basic: What are the key synthetic routes for N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}methanesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including sulfonamide coupling and pyrrolidine ring formation. For example:
- Step 1 : Condensation of 4-aminophenyl derivatives with 2-oxo-2-(pyrrolidin-1-yl)ethyl groups using coupling agents like EDC/HOBt in dichloromethane at 0–25°C .
- Step 2 : Methanesulfonylation via reaction with methanesulfonyl chloride in the presence of triethylamine to neutralize HCl byproducts .
- Optimization : Solvent choice (e.g., DMF for polar intermediates) and temperature control (reflux for faster kinetics vs. room temperature for selectivity) are critical. Purity is enhanced via recrystallization or column chromatography .
Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent connectivity (e.g., sulfonamide -SO₂NH- at δ 3.0–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 349.15) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., R₂²(10) motifs in crystal packing) .
Basic: What pharmacological activities have been predicted or observed for this compound?
In silico docking studies highlight antiviral potential, particularly against monkeypox virus (MPXV) DNA polymerase (DPol) and A42R proteins. Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) confirm stable binding with RMSD < 2.0 Å, suggesting inhibition of viral replication .
Advanced: How can researchers optimize the compound’s synthetic yield and purity when scaling up?
- DoE (Design of Experiments) : Screen parameters like solvent polarity (acetonitrile vs. THF), stoichiometry (1.2–1.5 eq. pyrrolidine), and catalyst loading (e.g., 5 mol% Pd(OAc)₂ for coupling reactions) .
- In-line Analytics : Use FTIR or ReactIR to monitor intermediate formation in real time and adjust conditions dynamically .
Advanced: How should contradictory bioactivity data (e.g., in vitro vs. in silico results) be addressed?
- Validation Workflow : Replicate in vitro assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C). Cross-validate with orthogonal methods like SPR (surface plasmon resonance) to confirm binding kinetics .
- Meta-analysis : Compare structural analogs (e.g., substituent effects on pyrrolidine’s electron density) to identify outliers .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Fragment-based Design : Systematically modify the phenyl ring (e.g., introduce electron-withdrawing groups) or pyrrolidine moiety (e.g., N-methylation) to assess impact on DPol binding affinity .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using docking poses to predict activity cliffs .
Advanced: How can researchers resolve challenges in assessing the compound’s metabolic stability?
- HPLC-MS/MS : Track degradation products in liver microsome assays (e.g., human CYP3A4 isoforms). Use deuterated internal standards for quantification .
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites .
Advanced: What methods are employed to evaluate the compound’s stability under physiological conditions?
- MD Simulations : Simulate solvation in explicit water models (e.g., TIP3P) to predict aggregation or hydrolysis at pH 7.4 .
- DSC (Differential Scanning Calorimetry) : Measure thermal stability (e.g., melting point > 200°C indicates robust crystallinity) .
Advanced: How is target selectivity assessed against off-pathway proteins?
- Competitive Binding Assays : Use fluorescence polarization with labeled DNA polymerase and excess unlabeled competitor proteins (e.g., human DNA Pol β) .
- CRISPR-Cas9 Knockouts : Validate phenotypic effects in MPXV-infected vs. POLG-mutant cell lines .
Advanced: What mechanistic insights guide the design of derivatives with improved pharmacokinetics?
- Metabolite Identification : Use LC-HRMS to detect Phase I/II metabolites (e.g., glucuronidation at the sulfonamide group) .
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to reduce cLogP from 2.8 to <2.0, enhancing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
